Stereospecific Enzyme Inhibition: (S)-Enantiomer IC50 vs. (R)-Enantiomer for EC 3.4.24.15
The (S)-enantiomer (target compound) exhibits a 1.67-fold lower inhibitory potency against EC 3.4.24.15 compared to the (R)-enantiomer. In an in vitro assay using the synthetic peptide substrate RPPG-SPFR, the IC50 value for the (S)-enantiomer-containing ligand was 0.02 mM, while the (R)-enantiomer-containing ligand had an IC50 of 0.012 mM [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.02 mM |
| Comparator Or Baseline | (R)-3-amino-4-phenylbutanoic acid (0.012 mM) |
| Quantified Difference | 1.67-fold lower potency for (S)-enantiomer |
| Conditions | In vitro assay using RPPG-((3S)-3-amino-4-phenylbutanoic acid)-SPFR and RPPG-((3R)-3-amino-4-phenylbutanoic acid)-SPFR ligands against EC 3.4.24.15 from Rattus norvegicus. |
Why This Matters
This quantitative difference demonstrates that the (S)-enantiomer is not a simple substitute for the (R)-enantiomer; selecting the correct enantiomer is critical for achieving desired inhibitory potency in peptidase research.
- [1] BRENDA Enzyme Database. (2024). Ligand RPPG-((3S)-3-amino-4-phenylbutanoic acid)-SPFR and RPPG-((3R)-3-amino-4-phenylbutanoic acid)-SPFR. IC50 values for EC 3.4.24.15. View Source
